

# Odevixibat-13C6 in ADME (absorption, distribution, metabolism, excretion) studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Odevixibat-13C6 |           |
| Cat. No.:            | B12364815       | Get Quote |

# **Application Notes and Protocols for Odevixibat- 13C6 in ADME Studies**

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) properties of odevixibat. While specific data on **Odevixibat-13C6** is not publicly available, this document outlines the established ADME profile of odevixibat and provides protocols where an isotopically labeled compound like **Odevixibat-13C6** would be essential as an internal standard for robust quantitative analysis.

#### Introduction to Odevixibat and ADME Studies

Odevixibat (marketed as Bylvay®) is a potent, reversible, and selective inhibitor of the ileal bile acid transporter (IBAT).[1][2] By blocking the reabsorption of bile acids in the terminal ileum, odevixibat reduces the amount of bile acids returning to the liver, thereby decreasing serum bile acid levels.[2][3][4] This mechanism of action is particularly beneficial in the treatment of pruritus associated with progressive familial intrahepatic cholestasis (PFIC).[1][3]

ADME studies are crucial in drug development to understand the fate of a drug in the body. The use of carbon-13 (<sup>13</sup>C) labeled compounds, such as **Odevixibat-13C6**, is a standard and vital practice in these studies. The stable isotope label allows for the differentiation of the drug from



its endogenous counterparts and ensures accurate quantification in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS).

### **Summary of Odevixibat ADME Properties**

Odevixibat is characterized by its minimal systemic exposure, as it acts locally in the gut. [5]

Absorption: Following oral administration, odevixibat is minimally absorbed.[6][7] In pediatric patients with PFIC receiving therapeutic doses (40 or 120 µg/kg once daily), plasma concentrations were very low, ranging from 0.06 to 0.72 ng/mL.[6][7] In many instances, the concentrations were below the lower limit of quantification.[6] There is no evidence of drug accumulation with once-daily dosing.[8] The presence of food does not have a clinically significant impact on its absorption.[8]

Distribution: In vitro studies have shown that odevixibat is highly bound to plasma proteins, at over 99%.[5][8][9]

Metabolism: The metabolism of the small amount of absorbed odevixibat is limited.[8] The primary metabolic pathway identified is mono-hydroxylation.[5][9]

Excretion: The vast majority of an administered dose of odevixibat is eliminated unchanged in the feces, accounting for approximately 97% of the dose.[5][10] Renal excretion is negligible, with less than 0.002% of the drug recovered in urine.[5][10]

### **Quantitative ADME Data for Odevixibat**

The following tables summarize the key quantitative pharmacokinetic parameters for odevixibat based on available clinical data.

Table 1: Pharmacokinetic Parameters of Odevixibat in Healthy Adults after a Single 7.2 mg Oral Dose



| Parameter                         | Value        | Reference(s) |
|-----------------------------------|--------------|--------------|
| Cmax (Peak Plasma Concentration)  | 0.47 ng/mL   | [5][10]      |
| AUC(0-24h) (Area Under the Curve) | 2.19 h*ng/mL | [5][10]      |
| Tmax (Time to Peak Concentration) | 1 - 5 hours  | [5][7]       |
| Half-life (t½)                    | 2.36 hours   | [5][10]      |

Table 2: Plasma Concentrations of Odevixibat in Pediatric PFIC Patients

| Dose                 | Plasma Concentration<br>Range | Reference(s) |
|----------------------|-------------------------------|--------------|
| 40 μg/kg once daily  | 0.06 - 0.72 ng/mL             | [6][7]       |
| 120 μg/kg once daily | 0.06 - 0.72 ng/mL             | [6][7]       |

Table 3: Excretion Profile of Odevixibat

| Route of Excretion | Percentage of Dose | Form      | Reference(s) |
|--------------------|--------------------|-----------|--------------|
| Feces              | ~97%               | Unchanged | [5][10]      |
| Urine              | <0.002%            | Unchanged | [5][10]      |

### **Experimental Protocols**

While specific protocols for **Odevixibat-13C6** are not publicly detailed, a representative protocol for a human ADME study of odevixibat is provided below. This protocol is based on standard methodologies for such studies and the known clinical trial designs for odevixibat. The use of **Odevixibat-13C6** as an internal standard is integral to the analytical methodology.



## Protocol: Human Mass Balance Study of [13C]-Odevixibat

- 1. Study Objective: To determine the routes and rates of excretion of a single oral dose of [¹³C]-odevixibat and to characterize the metabolic profile in healthy male subjects.
- 2. Study Design:
- Design: Open-label, single-period, single-dose study.
- Subjects: Healthy adult male volunteers (n=6-8).
- Inclusion Criteria:
  - Age 18-55 years.
  - Body Mass Index (BMI) 18-30 kg/m<sup>2</sup>.
  - Normal health status as determined by medical history, physical examination, and clinical laboratory tests.
- Exclusion Criteria:
  - History of gastrointestinal surgery or conditions affecting drug absorption.
  - Use of any medication that could interfere with the study drug's ADME.
- 3. Dosing and Administration:
- A single oral dose of odevixibat containing a trace amount of [<sup>13</sup>C]-odevixibat will be administered with a standard meal.
- The total radioactivity administered will be determined and recorded.
- 4. Sample Collection:
- Blood/Plasma: Serial blood samples will be collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours). Plasma will



be separated by centrifugation and stored at -70°C until analysis.

- Urine: All urine will be collected at specified intervals for up to 7 days post-dose. The total volume and weight of each collection will be recorded. Aliquots will be stored at -20°C.
- Feces: All fecal samples will be collected for up to 10 days post-dose or until radioactivity is negligible. Samples will be homogenized and stored at -20°C.
- 5. Bioanalytical Method:
- Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- Quantification of Odevixibat: Plasma, urine, and fecal homogenate samples will be processed (e.g., by protein precipitation or solid-phase extraction). The concentration of odevixibat will be determined using an LC-MS/MS method with **Odevixibat-13C6** as the internal standard.
- Radioactivity Measurement: Total radioactivity in plasma, urine, and feces will be measured by liquid scintillation counting (LSC).
- Metabolite Profiling: Pooled plasma, urine, and fecal samples will be analyzed by highresolution LC-MS to identify and characterize potential metabolites of odevixibat.
- 6. Data Analysis:
- Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for total radioactivity and unchanged odevixibat will be calculated.
- The cumulative amount and percentage of the radioactive dose excreted in urine and feces will be determined.
- Metabolite profiles in different matrices will be described.

## Visualizations Mechanism of Action of Odevixibat





Click to download full resolution via product page

Caption: Mechanism of Odevixibat inhibiting the ileal bile acid transporter (IBAT).

## **Experimental Workflow for a Human ADME Study**





Click to download full resolution via product page

Caption: Workflow for a human ADME study of Odevixibat.

## **Logical Diagram of Odevixibat ADME Properties**



Caption: Summary of Odevixibat's ADME (Absorption, Distribution, Metabolism, Excretion) properties.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. drugs.com [drugs.com]
- 2. Food and Drug Administration Approval Summary: Odevixibat (Bylvay) for the Treatment of Pruritus With Progressive Familial Intrahepatic Cholestasis PMC [pmc.ncbi.nlm.nih.gov]
- 3. Food and Drug Administration Approval Summary: Odevixibat (Bylvay) for the Treatment of Pruritus With Progressive Familial Intrahepatic Cholestasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Odevixibat Wikipedia [en.wikipedia.org]
- 6. Formulary Drug Review: Odevixibat PMC [pmc.ncbi.nlm.nih.gov]
- 7. Odevixibat: a promising new treatment for progressive familial intrahepatic cholestasis -PMC [pmc.ncbi.nlm.nih.gov]
- 8. Odevixibat: A Novel Bile Salt Inhibitor Treatment for Pruritus in Progressive Familial Intrahepatic Cholestasis PMC [pmc.ncbi.nlm.nih.gov]
- 9. reference.medscape.com [reference.medscape.com]
- 10. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Odevixibat-13C6 in ADME (absorption, distribution, metabolism, excretion) studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12364815#odevixibat-13c6-in-adme-absorption-distribution-metabolism-excretion-studies]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com